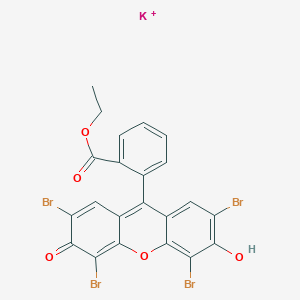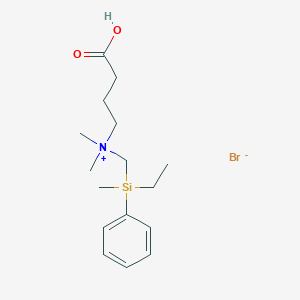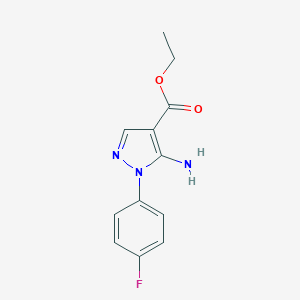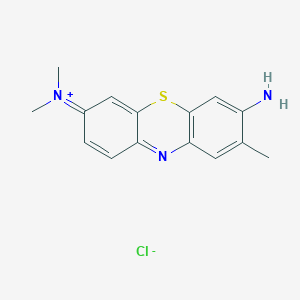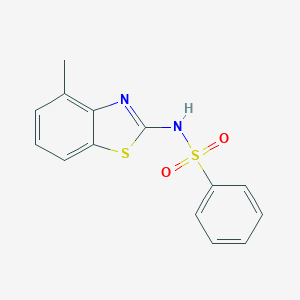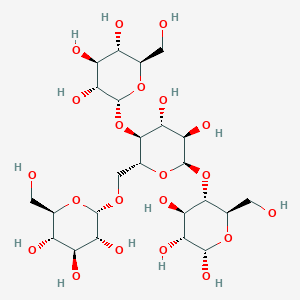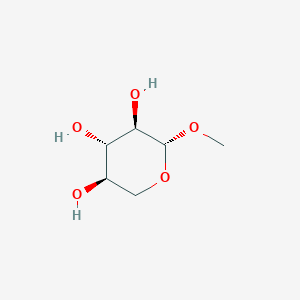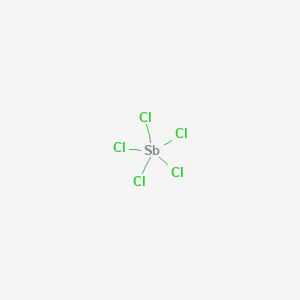
Pentachlorure d'antimoine
Vue d'ensemble
Description
Antimony pentachloride is a chemical compound with the formula SbCl₅. It is a colorless to yellowish oily liquid that is highly corrosive and releases toxic fumes in the presence of moisture. This compound is primarily used as a chlorinating agent and a Lewis acid catalyst in various chemical reactions.
Applications De Recherche Scientifique
Antimony pentachloride has several applications in scientific research:
Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities.
Industry: Employed in the production of flame retardants, pigments, and other antimony-containing compounds.
Mécanisme D'action
Target of Action
Antimony pentachloride (SbCl5) is a strong Lewis acid . Its primary targets are molecules with lone-pair bearing electronegative atoms such as oxygen, nitrogen, sulfur, and halogens . These molecules are found in various organic compounds and biological systems.
Mode of Action
Antimony pentachloride acts as an electron pair acceptor, forming an adduct with its targets . This complexation has partial charge-transfer character, making the lone-pair donor effectively more electronegative . This increases the reactivity of the substrate, activating it towards nucleophilic attack, heterolytic bond cleavage, or cycloaddition with 1,3-dienes and 1,3-dipoles .
Biochemical Pathways
Antimony pentachloride is involved in various biochemical transformations. It has been shown to be a versatile reagent in many organic reactions such as electrophilic aromatic substitution, isomerization and rearrangements, halogenation, and preparation of carbocation and onium ion complexes . It also plays a role in microbial transformations of antimony, including oxidation, reduction, and methylation .
Pharmacokinetics
A study on a related compound, pentavalent antimony (sbv), showed that it was administered intramuscularly as a single dose . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of antimony pentachloride.
Result of Action
Antimony, in general, is known to have profound effects on biological systems and human health . It is toxic to cells and organisms, and exposure is associated with several pathological conditions including cancer and neurodegenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antimony pentachloride. For instance, the presence of moisture can lead to the hydrolysis of antimony pentachloride to hydrochloric acid . Additionally, the concentrations of antimony and copper in the soil can affect the resistance of bacteria to antimony . More research is needed to fully understand how various environmental factors influence the action of antimony pentachloride.
Analyse Biochimique
Biochemical Properties
Antimony pentachloride is used as a stain for materials containing hydroxyl groups such as Dammar, Mastic, sterols, non-drying oils, and vitamins . It reacts to form an adduct that fluoresces blue-white in Ultraviolet light . Antimony pentachloride is moisture sensitive and will decompose in the presence of water or alcohols .
Cellular Effects
It is known that antimony pentachloride is toxic and can cause damage to cells and tissues
Molecular Mechanism
It is known that antimony pentachloride is a strong Lewis acid and a useful chlorine carrier . Chlorine is lost in a number of chemical reactions resulting in the formation of adducts .
Temporal Effects in Laboratory Settings
It is known that antimony pentachloride is a highly reactive substance that can undergo various chemical reactions over time .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of antimony pentachloride in animal models. It is known that antimony pentachloride is toxic and can cause harm at high doses .
Metabolic Pathways
It is known that antimony pentachloride can react with water to form antimony pentoxide and hydrochloric acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antimony pentachloride is typically prepared by passing chlorine gas into molten antimony trichloride:
SbCl3+Cl2→SbCl5
The reaction is carried out under controlled conditions to ensure the complete conversion of antimony trichloride to antimony pentachloride .
Industrial Production Methods: In industrial settings, antimony pentachloride is produced using a similar method, where chlorine gas is introduced into molten antimony trichloride. The process is conducted in specialized reactors designed to handle the corrosive nature of the reactants and products .
Types of Reactions:
- Antimony pentachloride reacts with water to form antimony pentoxide and hydrochloric acid:
Hydrolysis: 2SbCl5+5H2O→Sb2O5+10HCl
Chlorination: It acts as a chlorinating agent, converting various substrates into their chlorinated derivatives.
Lewis Acid Catalysis: Antimony pentachloride is a strong Lewis acid and is used to catalyze electrophilic aromatic substitution, isomerization, rearrangements, and halogenation reactions.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Chlorine Gas: For the preparation and chlorination reactions.
Organic Substrates: For Lewis acid-catalyzed reactions.
Major Products:
Antimony Pentoxide: Formed from hydrolysis.
Chlorinated Organic Compounds: Formed from chlorination reactions.
Various Organic Products: Resulting from Lewis acid-catalyzed reactions.
Comparaison Avec Des Composés Similaires
Antimony Trichloride (SbCl₃): Less chlorinated form, used in similar applications but with different reactivity.
Phosphorus Pentachloride (PCl₅): Another chlorinating agent and Lewis acid, but with phosphorus instead of antimony.
Antimony Pentafluoride (SbF₅): A stronger Lewis acid compared to antimony pentachloride, used in superacid chemistry.
Uniqueness: Antimony pentachloride is unique due to its specific reactivity as a chlorinating agent and its ability to form stable adducts with a variety of substrates. Its use as a Lewis acid catalyst in organic synthesis is well-documented, making it a valuable reagent in both academic and industrial research .
Propriétés
IUPAC Name |
pentachloro-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Sb/h5*1H;/q;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPVEPPRYRXYNP-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Sb](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5Sb, SbCl5 | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5464 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | antimony(V) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Antimony(V)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Antimony pentachloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Antimony_pentachloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893043 | |
| Record name | Antimony pentachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Antimony pentachloride, liquid appears as a reddish-yellow fuming liquid with a pungent odor. Fumes are irritating to the eyes and mucous membranes. Solidifies at 37 °F. Corrosive to metals and tissue. Used to make other chemicals, and in chemical analysis., Reddish-yellow liquid with an offensive odor; Hygroscopic; [Hawley] Colorless to yellow liquid; [Merck Index] Light orange liquid; mp = 2.8 deg C; [MSDSonline] | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5464 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony pentachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3717 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
347 °F at 760 mmHg (est.) (USCG, 1999), 140 °C, BP: 69 °C at 18 mm Hg; 79 °C at 22 mm Hg; 92 °C at 30 mm Hg; 85 °C at 55 mm Hg; 102.5 °C at 68 mm Hg, Boiling point: 68 °C at 1.82 kPa. Decomposes at atmospheric pressure, 101.3 kPa | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5464 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony pentachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Reacts with water, Soluble in an aqueous solution of tartaric acid in hydrochloric acid and chloroform, Soluble in hydrochloric acid, chloroform, carbon tetrachloride | |
| Record name | Antimony pentachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.354 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.10 g/cu cm | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5464 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony pentachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.0 [mmHg], 1 mm Hg at 22.7 °C | |
| Record name | Antimony pentachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3717 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Antimony pentachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or yellow liquid, Colorless to yellow, oily liquid, Reddish yellow, oily liquid, White liquid or monoclinic crystals | |
CAS No. |
7647-18-9 | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5464 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony pentachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony pentachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony chloride (SbCl5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony pentachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony pentachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Antimony pentachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
37 °F (USCG, 1999), 4 °C | |
| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5464 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony pentachloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does antimony pentachloride interact with organic molecules?
A1: Antimony pentachloride, being a strong Lewis acid, readily forms adducts with a variety of organic molecules containing electron-donating atoms like oxygen or nitrogen. [] For instance, it interacts with carbonyl compounds, ethers, and nitriles. The interaction involves the donation of an electron pair from the ligand (organic molecule) to the antimony atom in SbCl5.
Q2: What is the effect of antimony pentachloride on a reaction system?
A2: The addition of SbCl5 to a reaction system often leads to the formation of reactive intermediates, such as carbocations, by abstracting halide ions. [, , , ] This catalytic activity makes SbCl5 valuable in various organic reactions like polymerization and halogenation.
Q3: What is the molecular formula and weight of antimony pentachloride?
A3: The molecular formula of antimony pentachloride is SbCl5, and its molecular weight is 299.01 g/mol.
Q4: What spectroscopic techniques are used to characterize antimony pentachloride?
A4: Various spectroscopic techniques are employed to characterize SbCl5 and its complexes. These include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), Mössbauer spectroscopy, and nuclear quadrupole resonance (NQR) spectroscopy. [, , , , , ]
Q5: Is antimony pentachloride compatible with all solvents?
A5: No, SbCl5 reacts violently with water, forming corrosive hydrochloric acid and antimony oxides. [] It is generally soluble in non-polar or weakly polar organic solvents like dichloromethane, chloroform, and carbon tetrachloride. [, , , ]
Q6: How does the dielectric constant of a solvent affect the behavior of antimony pentachloride?
A6: Studies have shown that the nature of the interaction between antimony pentachloride and electron donors, like perylene, can change depending on the solvent's dielectric constant. In solvents with high dielectric constants, free ions are favored, while in solvents with low dielectric constants, association complexes are more likely. []
Q7: What are some common catalytic applications of antimony pentachloride?
A7: SbCl5 acts as a Lewis acid catalyst in various organic reactions. [, , , , , , , ] Some notable applications include:
- Polymerization: It catalyzes the ring-opening polymerization of cyclic ethers like tetrahydrofuran and 1,3-dioxolane. [, ]
- Halogenation: It promotes chlorination reactions of alkanes and alkenes. [, , , ]
- Friedel-Crafts Reactions: It can catalyze Friedel-Crafts alkylations and acylations of aromatic compounds. []
- Rearrangement Reactions: It can promote pinacol rearrangements of vicinal diols. []
Q8: Have there been computational studies on antimony pentachloride and its reactions?
A8: While computational studies specifically focusing on antimony pentachloride are limited in the provided research, computational methods like density functional theory (DFT) calculations can be used to investigate the structure, bonding, and reactivity of SbCl5 and its complexes. These methods can provide insights into reaction mechanisms, transition states, and energetics.
Q9: How does changing the ligand in an antimony pentachloride complex affect its reactivity?
A10: The nature of the ligand significantly influences the electron density at the antimony center, affecting its Lewis acidity and, consequently, its reactivity. [, ] Strong electron-donating ligands reduce the Lewis acidity, while electron-withdrawing ligands enhance it. This modulation of Lewis acidity by ligand modification can lead to changes in reaction rates and selectivity.
Q10: Is antimony pentachloride stable under ambient conditions?
A11: SbCl5 is highly hygroscopic and readily hydrolyzes in the presence of moisture. [] Therefore, it needs to be stored and handled under anhydrous conditions, typically in a desiccator or glovebox.
Q11: How can the stability of antimony pentachloride be enhanced for practical applications?
A12: One approach to enhance stability and facilitate handling is by supporting antimony pentachloride on polymer supports. For instance, polystyrene-supported antimony pentachloride complexes have been developed and exhibit good stability in air, allowing for storage for extended periods. []
Q12: What are the environmental concerns associated with antimony pentachloride?
A14: Antimony compounds, including antimony pentachloride, can be toxic to aquatic life. [, ] Release into the environment should be avoided. Proper waste disposal methods, following local regulations, are crucial.
Q13: What analytical techniques are employed to monitor antimony pentachloride?
A15: Various analytical techniques are used to quantify and characterize antimony pentachloride and its reaction products. These include gas chromatography (GC), [] vapor-phase chromatography, [] and titrimetric methods. []
Q14: Are there any alternative Lewis acid catalysts that can be used instead of antimony pentachloride?
A14: Yes, several other Lewis acids can be used as alternatives to antimony pentachloride, depending on the specific reaction. Some examples include:
- Boron trifluoride etherate (BF3·OEt2) [, ]: This is a milder Lewis acid often used in polymerization and other organic transformations.
- Tin tetrachloride (SnCl4) [, ]: Similar to SbCl5, it can catalyze polymerization and Friedel-Crafts reactions.
- Titanium tetrachloride (TiCl4) []: This Lewis acid is widely used in Ziegler-Natta polymerization and other catalytic applications.
- Aluminum chloride (AlCl3) []: A classic Lewis acid catalyst for Friedel-Crafts reactions and other electrophilic aromatic substitutions.
Q15: Can antimony pentachloride be recovered and reused?
A17: Yes, methods have been developed for recovering antimony from spent catalysts, including antimony pentachloride. One such approach involves concentrating the catalyst solution, oxidizing antimony trichloride (SbCl3) to antimony pentachloride with chlorine gas, and then distilling the purified antimony pentachloride. []
Q16: What resources are available for researchers working with antimony pentachloride?
A16: Several resources are available to researchers, including:
Q17: What are some historical milestones in the use of antimony pentachloride?
A17: Some key historical milestones include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


